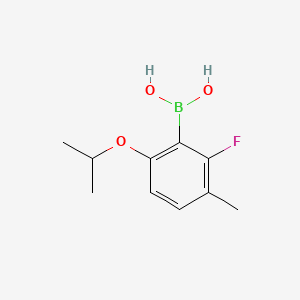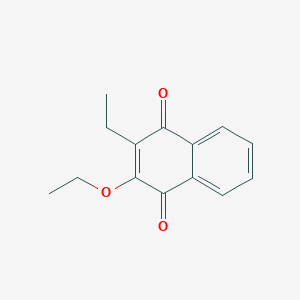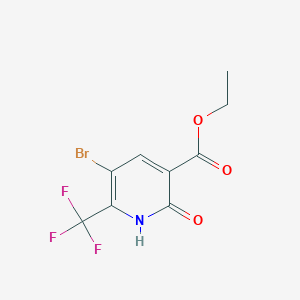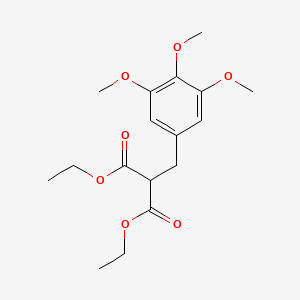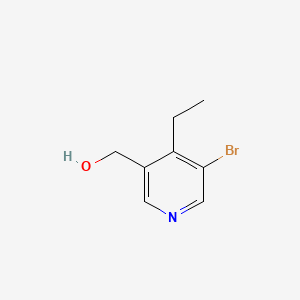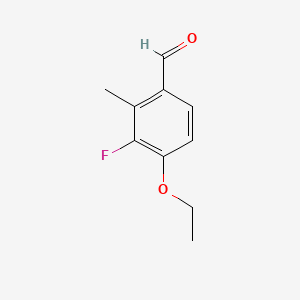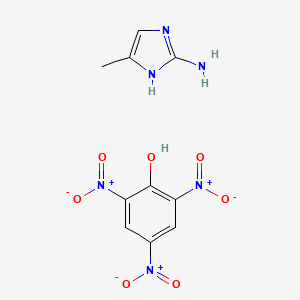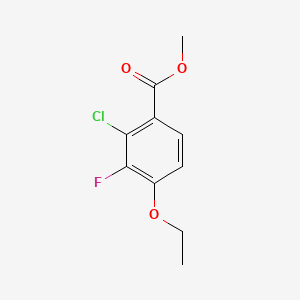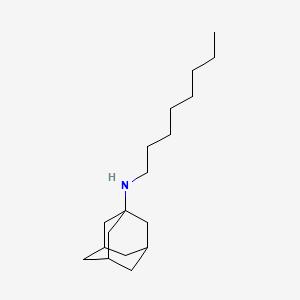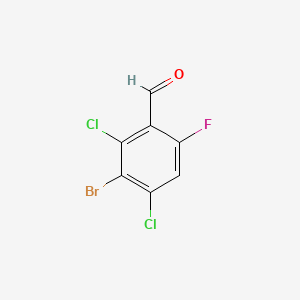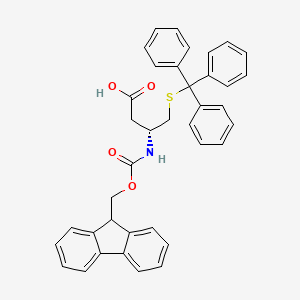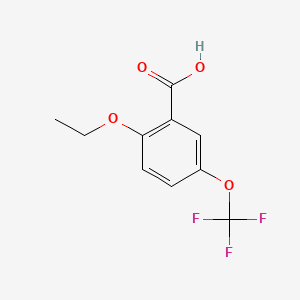
2-Ethoxy-5-(trifluoromethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O4 It is a derivative of benzoic acid, characterized by the presence of ethoxy and trifluoromethoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid typically involves the introduction of ethoxy and trifluoromethoxy groups onto a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with ethoxy and trifluoromethoxy groups under controlled conditions. The reaction may involve the use of reagents such as sodium ethoxide and trifluoromethoxybenzene in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps such as purification through recrystallization or chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The ethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the ethoxy or trifluoromethoxy groups.
Aplicaciones Científicas De Investigación
2-Ethoxy-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-(trifluoromethoxy)benzoic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
2-(Trifluoromethoxy)benzoic acid: Lacks the ethoxy group, making it less complex.
5-(Trifluoromethoxy)salicylic acid: Contains a hydroxyl group in addition to the trifluoromethoxy group.
Uniqueness
2-Ethoxy-5-(trifluoromethoxy)benzoic acid is unique due to the combination of ethoxy and trifluoromethoxy groups, which confer distinct chemical properties. These groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H9F3O4 |
|---|---|
Peso molecular |
250.17 g/mol |
Nombre IUPAC |
2-ethoxy-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C10H9F3O4/c1-2-16-8-4-3-6(17-10(11,12)13)5-7(8)9(14)15/h3-5H,2H2,1H3,(H,14,15) |
Clave InChI |
LEECDELZHPNBFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14022725.png)
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)
